N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole ring, a pyrrolidinone moiety, and a pyridinylmethyl group, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the pyrrolidinone moiety: This step involves the reaction of succinic anhydride with an amine to form the pyrrolidinone ring.
Attachment of the pyridinylmethyl group: This can be done via a nucleophilic substitution reaction where the pyridine derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- N-(pyridin-2-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-16-8-9-17(25)22(16)12-18(26)23(11-13-5-3-4-10-20-13)19-21-14-6-1-2-7-15(14)27-19/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGMNRVYLGSNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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